3-allyl-N-(tert-butyl)-4-methoxybenzamide
Overview
Description
3-allyl-N-(tert-butyl)-4-methoxybenzamide, also known as ABTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ABTM is a small molecule that belongs to the family of benzamides and has been studied for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-allyl-N-(tert-butyl)-4-methoxybenzamide is not fully understood. It is believed to act through the inhibition of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, this compound can affect the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neurons from oxidative stress-induced damage. This compound has also been shown to regulate the expression of genes involved in the regulation of glucose metabolism, lipid metabolism, and cellular stress response.
Advantages and Limitations for Lab Experiments
3-allyl-N-(tert-butyl)-4-methoxybenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. This compound is also relatively stable and can be stored for long periods without significant degradation. However, this compound has some limitations for lab experiments. It is a potent inhibitor of HDACs, which can affect the expression of many genes and lead to off-target effects. This compound also has low solubility in water, which can limit its use in certain assays.
Future Directions
There are several future directions for the study of 3-allyl-N-(tert-butyl)-4-methoxybenzamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on gene expression and cellular processes.
Conclusion:
In conclusion, this compound is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied for its various biochemical and physiological effects, including its anticancer, anti-inflammatory, and neuroprotective properties. This compound has also been shown to regulate gene expression through the inhibition of HDACs. While this compound has some advantages for lab experiments, it also has limitations that need to be considered. Further studies are needed to fully understand the potential of this compound for the treatment of various diseases.
Scientific Research Applications
3-allyl-N-(tert-butyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-tert-butyl-4-methoxy-3-prop-2-enylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-6-7-11-10-12(8-9-13(11)18-5)14(17)16-15(2,3)4/h6,8-10H,1,7H2,2-5H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUSWOZLOSYCBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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